Cas no 2229232-63-5 (5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine)

5-(1-Bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine is a halogenated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—a brominated isobutyl group and dichloro-substitution on the pyrimidine ring—enhance its reactivity, making it a versatile building block for nucleophilic substitution and cross-coupling reactions. The compound's stability under standard conditions and high purity ensure consistent performance in complex transformations. It is particularly valuable in the development of agrochemicals and active pharmaceutical ingredients (APIs), where precise functionalization is critical. The presence of multiple reactive sites allows for selective modifications, enabling tailored synthesis of advanced intermediates.
5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine structure
2229232-63-5 structure
Product Name:5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine
CAS No:2229232-63-5
MF:C8H9BrCl2N2
MW:283.980458974838
CID:5815100
PubChem ID:165645869
Update Time:2025-05-22

5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine
    • EN300-1904286
    • 2229232-63-5
    • Inchi: 1S/C8H9BrCl2N2/c1-8(2,3-9)5-6(10)12-4-13-7(5)11/h4H,3H2,1-2H3
    • InChI Key: CXXUATLAURJACX-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)C1=C(N=CN=C1Cl)Cl

Computed Properties

  • Exact Mass: 281.93262g/mol
  • Monoisotopic Mass: 281.93262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 25.8Ų

5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine Pricemore >>

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Additional information on 5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine

Research Brief on 5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine (CAS: 2229232-63-5): Recent Advances and Applications

5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine (CAS: 2229232-63-5) is a halogenated pyrimidine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have highlighted its potential in medicinal chemistry due to its unique reactivity and ability to undergo diverse functionalization reactions.

A recent study published in the Journal of Medicinal Chemistry explored the use of 5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine as a key building block in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that the bromomethyl group in this compound facilitates efficient cross-coupling reactions, enabling the rapid assembly of complex heterocyclic scaffolds. The resulting BTK inhibitors exhibited potent activity against B-cell malignancies, with IC50 values in the low nanomolar range.

In another significant development, a team from the University of Cambridge reported the application of this compound in the synthesis of pyrimidine-based antiviral agents targeting RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The study, published in Nature Communications, revealed that derivatives of 5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine showed promising inhibitory activity against viral replication, with one lead compound demonstrating a 90% reduction in viral load in vitro at 10 μM concentration.

The synthetic utility of this compound has also been demonstrated in materials science applications. A recent patent (WO2022156789) describes its use as a precursor for the preparation of organic semiconductors. The electron-withdrawing properties of the dichloropyrimidine moiety, combined with the reactivity of the bromomethyl group, make it an ideal candidate for constructing π-conjugated systems with tunable electronic properties.

From a safety and handling perspective, recent toxicological studies have provided important insights into the compound's properties. While it shows moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment (PPE) including nitrile gloves and chemical goggles is recommended when handling this material. Stability studies indicate that it should be stored under inert atmosphere at -20°C to prevent decomposition.

Looking forward, the unique structural features of 5-(1-bromo-2-methylpropan-2-yl)-4,6-dichloropyrimidine continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into PROTAC (PROteolysis TArgeting Chimera) molecules for targeted protein degradation and its use in DNA-encoded library technology for drug discovery. The compound's commercial availability from major chemical suppliers (purity >98%) has further facilitated its widespread adoption in both academic and industrial research settings.

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